Epilovastatin Epilovastatin Epilovastatin is a natural product found in Monascus pilosus with data available.
A fungal metabolite isolated from cultures of Aspergillus terreus. The compound is a potent anticholesteremic agent. It inhibits 3-hydroxy-3-methylglutaryl coenzyme A reductase (HYDROXYMETHYLGLUTARYL COA REDUCTASES), which is the rate-limiting enzyme in cholesterol biosynthesis. It also stimulates the production of low-density lipoprotein receptors in the liver.
Brand Name: Vulcanchem
CAS No.: 79952-44-6
VCID: VC0029689
InChI: InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1
SMILES: CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C
Molecular Formula: C₂₄H₃₆O₅
Molecular Weight: 404.54

Epilovastatin

CAS No.: 79952-44-6

Cat. No.: VC0029689

Molecular Formula: C₂₄H₃₆O₅

Molecular Weight: 404.54

* For research use only. Not for human or veterinary use.

Epilovastatin - 79952-44-6

Specification

CAS No. 79952-44-6
Molecular Formula C₂₄H₃₆O₅
Molecular Weight 404.54
IUPAC Name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate
Standard InChI InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1
SMILES CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Introduction

Chemical Structure and Properties

Epilovastatin is structurally identified as an epimer of lovastatin, meaning it shares the same molecular formula but differs in the spatial arrangement of atoms at one or more stereogenic centers. This stereochemical distinction confers specific properties that differentiate Epilovastatin from its parent compound.

The compound originates as a fungal metabolite isolated from Aspergillus terreus, similar to the source of lovastatin. Its molecular structure includes functional groups that are critical to its biological activity, particularly in binding to the HMG-CoA reductase enzyme.

Structural Characteristics

Epilovastatin maintains the core structure common to statin medications, featuring:

  • A hydroxy acid moiety responsible for HMG-CoA reductase inhibition

  • A complex ring system that influences binding affinity and pharmacokinetic properties

  • Specific stereochemistry that distinguishes it from lovastatin and affects its biological activity

The epimerization at specific positions alters the three-dimensional conformation of the molecule, potentially influencing receptor interactions and metabolic processing.

Mechanism of Action

Epilovastatin exerts its primary pharmacological effect through competitive inhibition of hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical precursor in the cholesterol synthesis pathway.

By inhibiting HMG-CoA reductase, Epilovastatin effectively:

  • Reduces hepatic cholesterol production

  • Decreases serum levels of low-density lipoprotein (LDL) cholesterol

  • Triggers upregulation of LDL receptors on hepatocytes, enhancing clearance of LDL from circulation

This mechanism represents the fundamental basis for the cholesterol-lowering effects observed with Epilovastatin and other statin medications.

Secondary Mechanisms

  • Anti-inflammatory effects through inhibition of inflammatory pathways including the NLRP3 inflammasome

  • Modulation of immune responses via effects on Toll-Like Receptor pathways

  • Potential antioxidant properties that may protect against cellular oxidative damage

Preparation Methods

The synthesis and production of Epilovastatin involve sophisticated chemical processes that ensure proper stereochemistry and structural integrity.

Synthetic Routes

The primary synthetic pathway for Epilovastatin typically involves:

  • Initial fermentation of Aspergillus terreus to produce lovastatin

  • Chemical modification of lovastatin through epimerization reactions to yield Epilovastatin

  • Purification procedures to isolate the desired epimer

These synthetic routes require precise control of reaction conditions to ensure stereochemical accuracy and minimize unwanted byproducts.

Industrial Production

Large-scale production of Epilovastatin employs optimized fermentation processes followed by chemical transformations. Industrial methods prioritize:

  • Maximizing yield through controlled fermentation parameters

  • Ensuring stereochemical purity through selective reaction conditions

  • Implementing rigorous quality control measures to verify structural integrity

The industrial production methods balance efficiency with the need for stereochemical precision, ensuring consistent pharmaceutical-grade material.

Biological Activity

Epilovastatin exhibits multiple biological activities that contribute to its pharmacological profile and potential therapeutic applications.

Cholesterol Biosynthesis Inhibition

The primary biological activity of Epilovastatin is the inhibition of cholesterol biosynthesis through competitive binding to HMG-CoA reductase. This inhibition leads to:

  • Decreased production of mevalonate, a critical cholesterol precursor

  • Reduced hepatic cholesterol synthesis

  • Lower serum concentrations of LDL cholesterol

  • Potential reduction in atherogenic lipid profiles

This mechanism forms the cornerstone of Epilovastatin's pharmacological activity and therapeutic potential.

Biological Activity Profile

The biological activities of Epilovastatin can be summarized in the following table:

Biological ActivityMechanismPhysiological Impact
Cholesterol ReductionInhibition of HMG-CoA reductaseDecreased plasma LDL cholesterol
Anti-InflammatoryInhibition of NLRP3 inflammasomeReduced inflammatory responses
Immune ModulationEffects on TLR pathwaysAltered immune cell function
Plaque StabilizationMultiple mechanismsReduced risk of plaque rupture
Endothelial FunctionEnhanced nitric oxide productionImproved vascular reactivity

These diverse biological activities suggest potential applications beyond simple cholesterol management.

Comparative Analysis with Similar Compounds

Epilovastatin shares structural and functional similarities with other statin medications while possessing unique characteristics that distinguish it within this therapeutic class.

Comparison with Lovastatin

As an epimer of lovastatin, Epilovastatin maintains similar pharmacological properties but with important distinctions:

  • Modified spatial arrangement of atoms that may affect receptor binding affinity

  • Potentially altered pharmacokinetic profile due to stereochemical differences

  • Similar mechanism of action through HMG-CoA reductase inhibition

Statin Comparison Table

The following table presents a comparative analysis of Epilovastatin with other statin medications:

CompoundPrimary UseStructural CharacteristicsDistinctive Features
EpilovastatinCholesterol reductionEpimer of lovastatinModified stereochemistry affecting binding properties
LovastatinCholesterol reductionFungal metaboliteParent compound for Epilovastatin
SimvastatinCholesterol reductionSemi-synthetic derivativeEnhanced lipophilicity
AtorvastatinCholesterol reductionSynthetic compoundHigher potency than early statins
RosuvastatinCholesterol reductionSynthetic compoundHighest potency among common statins

This comparison demonstrates the evolution of statin medications and contextualizes Epilovastatin within this important class of compounds.

Scientific Research Applications

Epilovastatin serves as a valuable tool in various scientific research domains, contributing to advancements in multiple fields.

Applications in Basic Science

In basic scientific research, Epilovastatin is employed to:

  • Study HMG-CoA reductase inhibition mechanisms

  • Investigate cholesterol metabolism and homeostasis

  • Examine the relationship between lipid metabolism and cellular function

Applications in Pharmaceutical Research

In pharmaceutical science, Epilovastatin contributes to:

  • Development of novel statin formulations

  • Investigation of structure-activity relationships within the statin class

  • Exploration of drug delivery systems to enhance bioavailability

Applications in Clinical Research

In clinical investigation, Epilovastatin supports:

  • Evaluation of cholesterol-lowering efficacy

  • Assessment of anti-inflammatory effects in various disease models

  • Investigation of potential applications beyond dyslipidemia management

These diverse research applications highlight Epilovastatin's value as both a therapeutic candidate and an investigational tool.

Chemical Reactions and Analysis

Understanding the chemical behavior of Epilovastatin provides insights into its stability, metabolism, and potential interactions.

Reaction Types

Epilovastatin undergoes several types of chemical reactions relevant to its pharmaceutical properties:

  • Oxidation reactions: Occur at vulnerable functional groups, potentially forming metabolites with altered activity

  • Reduction reactions: Can modify specific functional groups, affecting the compound's properties

  • Substitution reactions: May introduce new functional groups, influencing pharmaceutical characteristics

These reactions influence Epilovastatin's stability, metabolic profile, and potential interactions with other compounds.

Analytical Methods

The analysis of Epilovastatin typically employs sophisticated analytical techniques including:

  • High-performance liquid chromatography (HPLC)

  • Mass spectrometry

  • Nuclear magnetic resonance (NMR) spectroscopy

  • X-ray crystallography for structural determination

These methods ensure accurate identification and quantification of Epilovastatin in research and pharmaceutical contexts.

Future Research Directions

Despite current knowledge about Epilovastatin, several areas merit further investigation to fully elucidate its properties and potential applications.

Structural Optimization

Future research may focus on:

  • Modifying the stereochemistry to enhance binding affinity to HMG-CoA reductase

  • Introducing functional groups to improve pharmacokinetic properties

  • Developing derivatives with enhanced pleiotropic effects

Novel Applications

Emerging research directions may explore:

  • Applications in inflammatory conditions based on anti-inflammatory properties

  • Potential utility in neurodegenerative diseases where cholesterol metabolism plays a role

  • Investigation of anticancer properties observed with some statin compounds

Advanced Formulations

Future pharmaceutical development may include:

  • Targeted delivery systems to enhance tissue-specific activity

  • Extended-release formulations to optimize pharmacokinetics

  • Combination products leveraging synergistic effects with other cardiovascular medications

These research directions represent promising avenues to expand our understanding and application of Epilovastatin.

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